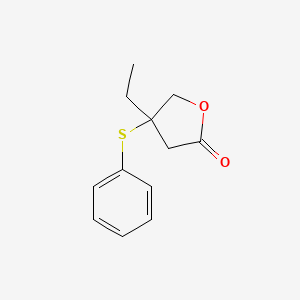
4-Ethyl-4-(phenylsulfanyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-4-(phenylsulfanyl)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of an oxolan-2-one ring substituted with an ethyl group and a phenylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-(phenylsulfanyl)oxolan-2-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl oxalyl chloride with phenylthiol in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxolan-2-one ring.
Another approach involves the use of a Suzuki-Miyaura coupling reaction, where an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-4-(phenylsulfanyl)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolan-2-one ring can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: Various substituted oxolan-2-one derivatives
Wissenschaftliche Forschungsanwendungen
4-Ethyl-4-(phenylsulfanyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Ethyl-4-(phenylsulfanyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxolan-2-one ring may also interact with cellular components, affecting various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Ethyl-4-(hydroxymethyl)oxolan-2-one
- 4-Ethyl-4-(methylsulfanyl)oxolan-2-one
- 4-Phenyl-4-(phenylsulfanyl)oxolan-2-one
Uniqueness
4-Ethyl-4-(phenylsulfanyl)oxolan-2-one is unique due to the presence of both an ethyl group and a phenylsulfanyl group on the oxolan-2-one ring. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
Eigenschaften
CAS-Nummer |
79749-95-4 |
|---|---|
Molekularformel |
C12H14O2S |
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
4-ethyl-4-phenylsulfanyloxolan-2-one |
InChI |
InChI=1S/C12H14O2S/c1-2-12(8-11(13)14-9-12)15-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI-Schlüssel |
RTZONJWQHCEIRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(CC(=O)OC1)SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















